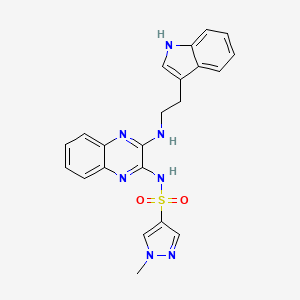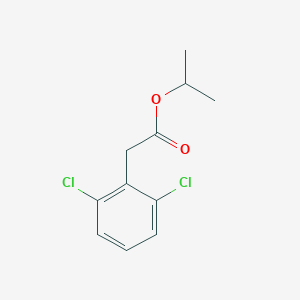
Propan-2-yl 2-(2,6-dichlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-(2,6-dichlorophenyl)acetate, also known as Isopropyl (2,6-dichlorophenyl)acetate, is a chemical compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a monoisotopic mass of 246.021439 Da .
Molecular Structure Analysis
The InChI code for Propan-2-yl 2-(2,6-dichlorophenyl)acetate is 1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a propan-2-yl group (isopropyl group) attached to an acetate group that is substituted with a 2,6-dichlorophenyl group.Physical And Chemical Properties Analysis
Propan-2-yl 2-(2,6-dichlorophenyl)acetate is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics of Propofol
Propofol is known for its rapid onset and recovery times in anesthesia, making it a preferred choice for sedation. Studies have emphasized its pharmacokinetic and pharmacodynamic profiles, highlighting its effects through potentiation of GABA at the GABAA receptor. However, its use requires careful monitoring due to its narrow therapeutic margin and potential for cardiopulmonary disturbances (Sahinovic, Struys, & Absalom, 2018).
Environmental Impact and Biodegradation
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenyl structure to propofol, has focused on its widespread use as a herbicide and the resulting environmental implications. Studies have assessed its toxicology, mutagenicity, and the effectiveness of microbial degradation, highlighting concerns about its presence in various ecosystems and potential health risks (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).
Treatment and Recovery from Wastewater
The pesticide production industry, using compounds like 2,4-D, generates wastewater that contains a range of toxic pollutants. Studies have explored treatment options, including biological processes and activated carbon, to remove these contaminants effectively from wastewater, ensuring compliance with environmental regulations (Goodwin et al., 2018).
Bioproduction and Industrial Applications
Research into bio-based platform chemicals has identified the potential for microbial synthesis of compounds like acetoin and butanediol from renewable biomass. These chemicals have applications in food, cosmetics, and as plant growth promoters, with studies focusing on optimizing fermentation processes for improved yield and efficiency (Xiu & Zeng, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
propan-2-yl 2-(2,6-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVQLKUCUZLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-(2,6-dichlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-3-ol, 4-methoxy-](/img/structure/B2958829.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2958831.png)
![1-[(4-Chlorophenyl)methoxy]piperidin-4-one](/img/structure/B2958832.png)

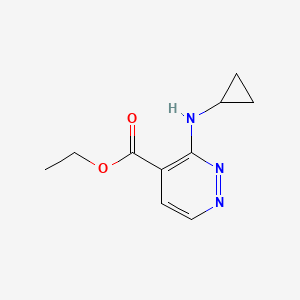

![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2958836.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2958837.png)

![2-Ethyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2958840.png)
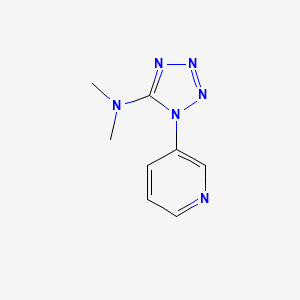
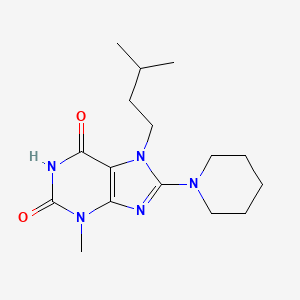
![(1H-benzo[d]imidazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2958847.png)
